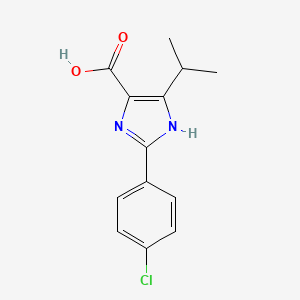

2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDNFVUMQOHRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed notable activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| MEL-8 | 12.78 | Cell cycle arrest |

| U-937 | 10.45 | Inhibition of proliferation |

The compound appears to exert its effects through multiple mechanisms:

- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a role in triggering programmed cell death.

- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the G1 phase, preventing further proliferation .

- Inhibition of Key Enzymes : The compound may inhibit certain enzymes involved in cancer metabolism, though specific targets remain to be fully elucidated.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic agent .

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, primarily focusing on its anticancer properties. Key findings include:

- Apoptosis Induction : Studies have demonstrated that treatment with this compound increases apoptosis in various cancer cell lines. Flow cytometry assays indicated a significant rise in apoptotic cells upon exposure to the compound.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, effectively halting the proliferation of cancer cells .

- Enzyme Inhibition : Preliminary research suggests that it may inhibit key metabolic enzymes involved in cancer progression, although specific targets are still under investigation.

Study on MCF-7 Cells

A notable study involved treating MCF-7 breast cancer cells with varying concentrations of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid. The results indicated:

- Dose-dependent Effects : A decrease in cell viability was observed with increasing concentrations, accompanied by morphological changes consistent with apoptosis as visualized under microscopy.

In Vivo Studies

In animal models, administration of the compound resulted in:

- Tumor Size Reduction : Significant reductions in tumor size were recorded compared to control groups, further supporting its potential as an anticancer therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived reactions:

These reactions are critical for modifying solubility and biological activity. For instance, ester derivatives show enhanced membrane permeability in antibacterial studies .

Oxidation and Functionalization of the Imidazole Ring

The imidazole core participates in oxidative cyclization and ring-functionalization reactions:

-

Oxidative Cyclization : Treatment with NH₄Fe(SO₄)₂·12H₂O converts thiosemicarbazone intermediates into 1,3,4-thiadiazole hybrids .

-

Diazotation : In HCl with Cu powder, the imidazole ring forms chloro-substituted thiadiazoles (e.g., 19 in Scheme 4 of ).

Condensation Reactions

The compound reacts with carbonyl-containing species under acidic conditions:

-

Benzofuranone Condensation : In AcOH/H₂SO₄ at 100°C, it forms hybrids with benzofuran-3(2H)-ones, yielding 42–62% products .

-

Hydrazone Formation : Reacts with hydrazine hydrate in pyridine to form hydrazide derivatives (e.g., 22 ), which exhibit enhanced cytotoxicity .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution:

-

Halogenation : Bromine or iodine in acetic acid introduces halogens at the para position relative to chlorine.

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the phenyl ring, though yields are unreported .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes target-specific modifications:

-

Enzyme Binding : The carboxylic acid group coordinates with metalloenzyme active sites (e.g., cytochrome P450), forming chelates that inhibit enzymatic activity .

-

Prodrug Activation : In vivo ester hydrolysis regenerates the active carboxylic acid form, as observed in cytotoxicity assays .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar imidazole derivatives:

| Compound | Reactivity Highlight |

|---|---|

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (10 ) | Lacks carboxylic acid, limiting esterification/amide pathways |

| 2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid | Absence of isopropyl group reduces steric hindrance in nucleophilic substitutions |

Stability Under Various Conditions

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH > 8 .

This reactivity profile underscores its versatility in medicinal chemistry and materials science. For example, its thiadiazole hybrids demonstrate potent antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae , while hydrazide derivatives show promise as anticancer agents .

Comparaison Avec Des Composés Similaires

Substitution Patterns and Key Differences

The table below compares substituents, molecular properties, and reported activities of structurally related imidazole derivatives:

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to ethyl or methyl analogs, affecting membrane permeability.

- Acidity : The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, enhancing water solubility relative to ester or amide derivatives.

Computational and Structural Analysis Tools

- AutoDock4 () : Used to model receptor-ligand interactions, highlighting how substituents like isopropyl or chloro groups affect binding in flexible active sites .

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.